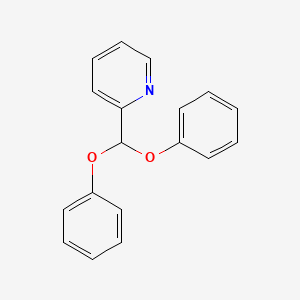

2-(Diphenoxymethyl)pyridine

Cat. No. B8663982

Key on ui cas rn:

105745-58-2

M. Wt: 277.3 g/mol

InChI Key: PEXOHYPIMCHEIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04606757

Procedure details

To a solution of 10.42 grams (g) (0.032 mole (m)) of 6-chloro-2-(diphenoxymethyl)pyridine, 8.02 g (0.079 m) of triethylamine in 200 milliliters (ml) of absolute ethanol in a Parr shaker bottle was added 0.5 g of 5 percent palladium on charcoal. Hydrogen was passed over the liquid surface using a Parr hydrogenator until ~3 pounds (0.3 m) had been consumed. The reaction mixture was filtered and the solvent removed by evaporation under reduced pressure. The residue was poured into a solution of 50 ml of water and 50 ml of 10 percent sodium hydroxide. This solution was extracted with methylene chloride. The extract was washed with water, dried over magnesium sulfate and the solvent stripped away under vacuum. The residue was heated at 0.02 millimeters of mercury to 110° C. to remove lower boiling impurities. The above named product was recovered as a pale yellow oil in a yield of 6.8 g and was ~99 percent pure. The Nuclear Magnetic Resonance spectrum (NMR) confirmed the product. The product has a refractive index of n25/d=1.5946 and upon analysis was found to have carbon, hydrogen and nitrogen contents of 77.78, 5.56 and 4.92 percent, respectively, as compared with the theoretical contents of 77.98, 5.24 and 5.05 percent, respectively, as calculated for the above named compound (Compound 1).

Name

6-chloro-2-(diphenoxymethyl)pyridine

Quantity

10.42 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl[C:2]1[N:7]=[C:6]([CH:8]([O:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[H][H]>C(O)C.[Pd]>[O:16]([CH:8]([O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][N:7]=1)[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1

|

Inputs

Step One

|

Name

|

6-chloro-2-(diphenoxymethyl)pyridine

|

|

Quantity

|

10.42 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=CC(=N1)C(OC1=CC=CC=C1)OC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

8.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent removed by evaporation under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The residue was poured into a solution of 50 ml of water and 50 ml of 10 percent sodium hydroxide

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

This solution was extracted with methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue was heated at 0.02 millimeters of mercury to 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove lower boiling impurities

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was recovered as a pale yellow oil in a yield of 6.8 g

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

O(C1=CC=CC=C1)C(C1=NC=CC=C1)OC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |